molecular formula C11H21ClN2O2 B8220323 tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

Cat. No.: B8220323
M. Wt: 248.75 g/mol
InChI Key: QTXMFFUWXQNVDP-QRPNPIFTSA-N
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Description

tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride: is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced compounds .

Scientific Research Applications

tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride lies in its specific spirocyclic structure and the position of its functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXMFFUWXQNVDP-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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